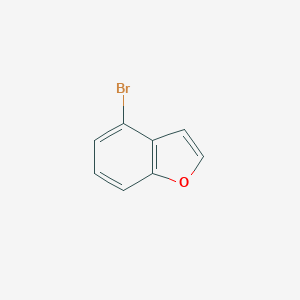

4-Bromobenzofuran

Descripción

Strategies for the Direct Synthesis of 4-Bromobenzofuran

Direct synthetic routes to this compound are actively being explored to improve efficiency and reduce step counts. While specific research on the direct, one-pot synthesis of this compound is not extensively detailed in the provided context, the principles of benzofuran (B130515) synthesis can be applied. Generally, these methods would involve the cyclization of a suitably substituted benzene (B151609) derivative bearing a bromine atom at the desired position.

Synthesis of Key Intermediates for this compound Functionalization

A common and versatile approach to complex this compound derivatives involves the synthesis of key intermediates that can be further elaborated. These intermediates often contain reactive functional groups that allow for the introduction of various substituents.

2-Acetyl-5-bromobenzofuran is a valuable intermediate for the synthesis of a wide range of heterocyclic compounds. sciepub.comresearchgate.netstmjournals.inekb.eg Its synthesis typically starts from 5-bromosalicylaldehyde (B98134).

One reported method involves the condensation of 2-acetyl-5-bromobenzofuran with hydrazine (B178648) derivatives to afford hydrazones. sciepub.com These hydrazones can then undergo further reactions, such as reaction with alkyl halides to yield ethylidene derivatives. sciepub.com Another approach involves the reaction of 2-acetyl-5-bromobenzofuran with malononitrile (B47326) in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid to produce 2-[1-(5-bromo-benzofuran-2-yl)-ethylidene]malononitrile. ekb.eg This compound serves as a versatile precursor for the synthesis of various heterocyclic systems. ekb.eg

Furthermore, 2-acetyl-5-bromobenzofuran can be utilized in Mannich reactions with secondary amines to generate β-aminoketone hydrochlorides. researchgate.net These Mannich bases can then be used to alkylate various nucleophiles. researchgate.net

A variety of pyridine (B92270) derivatives have also been synthesized starting from the chalcone (B49325) derived from the reaction of 2-acetyl-5-bromobenzofuran and 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. researchgate.netstmjournals.in

Bromobenzofuran-2-carbohydrazide is another pivotal intermediate, primarily synthesized from the corresponding ester. nih.goveaspublisher.comnih.gov The typical procedure involves the hydrazinolysis of ethyl 5-bromobenzofuran-2-carboxylate with hydrazine hydrate (B1144303) in an alcoholic solvent. nih.goveaspublisher.comnih.gov

The starting ester, ethyl 5-bromobenzofuran-2-carboxylate, can be prepared by reacting 5-bromosalicylaldehyde with diethylmalonate in the presence of anhydrous potassium carbonate in ethyl methyl ketone. easpublisher.com Another route to the ester involves the reaction of 5-bromosalicylaldehyde with ethyl chloroacetate (B1199739) in the presence of potassium carbonate. nih.gov

Once obtained, 5-bromobenzofuran-2-carbohydrazide can be converted into a variety of derivatives. For instance, it can be treated with isothiocyanates to form thiosemicarbazide (B42300) intermediates, which are precursors for 1,2,4-triazole (B32235) derivatives. nih.gov It is also a key starting material for the synthesis of 5-(5-bromobenzofuran-2-yl)-substituted 1,3,4-oxadiazole-2-thiol (B52307) derivatives and substituted benzylidene-3-methyl-1-(5-bromobenzofuran-2-carbonyl)-1H-pyrazol-5(4H)-one derivatives. researchgate.netresearchgate.net

| Starting Material | Reagents | Product | Reference |

| Ethyl 5-bromobenzofuran-2-carboxylate | Hydrazine hydrate, Ethanol | 5-Bromobenzofuran-2-carbohydrazide | nih.goveaspublisher.comnih.gov |

| 5-Bromosalicylaldehyde | Diethylmalonate, Anhydrous potassium carbonate, Ethyl methyl ketone | Ethyl 5-bromobenzofuran-2-carboxylate | easpublisher.com |

| 5-Bromosalicylaldehyde | Ethyl chloroacetate, Potassium carbonate | Ethyl 5-bromobenzofuran-2-carboxylate | nih.gov |

| 5-Bromobenzofuran-2-carbohydrazide | Isothiocyanate, Ethanol | Thiosemicarbazide intermediate | nih.gov |

Catalytic Approaches in Benzofuran Synthesis Relevant to Brominated Analogues

Transition metal catalysis plays a significant role in the synthesis of benzofurans, including their brominated analogues. These methods offer high efficiency and selectivity.

Cyclization reactions catalyzed by transition metals are powerful tools for constructing the benzofuran ring system.

Palladium and copper catalysts are widely used in the synthesis of benzofuran derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Negishi, and Kumada couplings, have been successfully applied to dibromobenzofurans for the synthesis of multi-substituted benzofurans. beilstein-journals.org For example, the site-selective Suzuki-Miyaura reaction of 2,3-dibromobenzofuran (B3192647) with arylboronic acids under palladium catalysis allows for the controlled introduction of aryl groups. beilstein-journals.org Palladium catalysis is also employed in the synthesis of dibenzofurans through phenol-directed C-H activation/C-O cyclization. nih.gov Furthermore, silyl (B83357) benzofurans can be synthesized via a palladium-catalyzed tandem cyclization and silylation of 1,6-enynes and disilanes. rsc.org

Copper-catalyzed reactions provide an alternative and often complementary approach. An intramolecular cyclization of 2-(gem-dibromovinyl)phenols to yield 2-bromobenzofurans can be achieved in the presence of a trace amount of copper. nih.gov This method is notable for its mild, fluoride-free reaction conditions and high turnover number. nih.gov Copper catalysis is also effective for the synthesis of 1-(2-benzofuryl)-N-heteroarenes from o-hydroxy-gem-(dibromovinyl)benzenes and N-heteroarenes through a tandem reaction. researchgate.net

| Catalyst System | Reactants | Product | Reference |

| Palladium(II) acetate, PPh3, Cs2CO3 | 2,3-Dibromobenzofuran, Triarylbismuths | 2,3-Diarylbenzofurans | beilstein-journals.org |

| Copper | 2-(gem-dibromovinyl)phenols | 2-Bromobenzofurans | nih.gov |

| Palladium(0)/Palladium(II) | Phenol derivatives | Dibenzofurans | nih.gov |

| Palladium catalyst | 1,6-enynes, Disilanes | Silyl benzofurans | rsc.org |

| Copper catalyst | o-hydroxy-gem-(dibromovinyl)benzenes, N-heteroarenes | 1-(2-Benzofuryl)-N-heteroarenes | researchgate.net |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKGZOJEQUDHAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00569309 | |

| Record name | 4-Bromo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128868-60-0 | |

| Record name | 4-Bromo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromobenzofuran and Its Precursors

Catalytic Approaches in Benzofuran (B130515) Synthesis Relevant to Brominated Analogues

Transition Metal-Catalyzed Cyclization Reactions

Nickel-Based Catalysis

The use of transition metals in synthesizing benzofuran heterocycles has expanded to include nickel-based catalysts, which are valued for being less expensive alternatives to other transition metals like palladium. acs.org In 2021, a novel and efficient synthetic methodology for benzofuran derivatives was reported that utilizes a nickel catalyst to provide the activation energy for an intramolecular nucleophilic addition reaction, resulting in noteworthy yields. acs.org

The research indicated that optimal yields of benzofuran derivatives were achieved using Nickel(II) triflate (Ni(OTf)₂), with 1,10-phenanthroline (B135089) as a ligand and acetonitrile (B52724) as the solvent. acs.org Nickel catalysts, including Raney nickel and various nickel salts, are effective in a range of synthetic transformations such as hydrogenation, cross-coupling reactions, and C-H activation. byjus.com For instance, nickel chloride hexahydrate has been used as a catalyst in the synthesis of substituted pyrroles and piperidines. The catalytic activity of nickel is central to many synthetic processes, including oxidative addition and carbon-carbon bond formation.

Table 1: Nickel-Catalyzed Synthesis of Benzofuran Derivatives

| Catalyst | Ligand | Solvent | Reaction Type | Yield | Reference |

| Ni(OTf)₂ | 1,10-phenanthroline | Acetonitrile | Intramolecular Nucleophilic Addition | High | acs.org |

Lewis Acid-Promoted Domino Reactions

Lewis acids are widely utilized catalysts that typically function by coordinating with a reactant's lone pair, thereby lowering the activation energy of the reaction. researchgate.net In 2021, a Lewis acid-catalyzed Domino reaction was employed for the synthesis of benzofuran derivatives. researchgate.net

This specific method utilized boron trifluoride diethyl etherate to promote a Domino reaction between 2,4-diyn-1-ols and dicarbonyl compounds in the presence of a base. researchgate.net The synthetic route proceeds through several stages: a Lewis-acid-promoted propargylation, followed by intramolecular cyclization mediated by potassium carbonate, isomerization, and finally, benzannulation to yield the desired benzofuran derivatives. researchgate.net This approach highlights the efficiency of Lewis acids in orchestrating complex transformations in a single pot.

Table 2: Lewis Acid-Promoted Domino Reaction for Benzofuran Synthesis

| Lewis Acid | Reactants | Base | Key Steps | Reference |

| Boron trifluoride diethyl etherate | 2,4-diyn-1-ols, Dicarbonyl compounds | Potassium Carbonate | Propargylation, Intramolecular Cyclization, Isomerization, Benzannulation | researchgate.net |

Scandium-Triflate-Catalyzed Cycloaddition

Scandium triflate (Sc(OTf)₃) has emerged as a highly effective and water-tolerant Lewis acid catalyst for various organic transformations, including the synthesis of benzofuran scaffolds. acs.orgresearchgate.net A novel and facile synthetic route promoted by scandium triflate involves the [4+1] cycloaddition of isocyanides and o-quinone methides. acs.orgresearchgate.netrsc.org The o-quinone methides are generated in situ from o-hydroxybenzhydryl alcohols. researchgate.netresearchgate.net

This methodology is efficient, high-yielding, and proceeds under moderate reaction conditions involving nucleophilic addition, cyclization, and isomerization. researchgate.net The reaction is typically carried out in toluene, providing substituted aminobenzofurans under environmentally friendly conditions. acs.orgresearchgate.net DFT calculations have shown that the Lewis acid plays a dual role in accelerating both the dehydration step (to form the o-quinone methide) and the subsequent cycloaddition reaction. researchgate.net The versatility of scandium triflate is also demonstrated in its ability to catalyze other reactions like the Diels-Alder and Friedel-Crafts reactions.

Table 3: Scandium-Triflate-Catalyzed [4+1] Cycloaddition

| Catalyst | Reactants | Solvent | Reaction Type | Key Features | Reference |

| Scandium triflate (Sc(OTf)₃) | Isocyanides, o-Hydroxybenzhydryl alcohols | Toluene | [4+1] Cycloaddition | Mild conditions, High yields, Eco-friendly | acs.orgresearchgate.netrsc.orgresearchgate.net |

Radical Cyclization Pathways

Radical reactions offer powerful methods for the formation of carbon-carbon bonds and functional group interconversions under mild and neutral conditions. libretexts.orgprinceton.edu Synthetically useful radical reactions for creating benzofuran derivatives often proceed through radical cyclization pathways. libretexts.orgnih.gov

One such pathway involves the transition metal-free intermolecular radical coupling between 2-iodophenyl allenyl ethers and various heteroatomic compounds. nih.gov In this process, strong bases like lithium diisopropylamide (LDA) are used, and the heteroatom anions act as super-electron-donors (SEDs) to initiate the radical reaction through a single electron transfer (SET) process. nih.gov Another significant method is atom transfer radical cyclization (ATRC), which can be catalyzed by copper complexes. For example, the reaction of N-allyl-haloacetamides in the presence of a copper catalyst can produce brominated γ-lactams, which can be precursors to functionalized benzofurans. mdpi.com These radical pathways are valuable for their ability to proceed under conditions that are often incompatible with more traditional polar reactions. libretexts.org

Table 4: Radical Cyclization Approaches to Benzofuran Precursors

| Method | Reactants | Catalyst/Initiator | Key Intermediates | Reference |

| Intermolecular Radical Coupling | 2-Iodophenyl allenyl ethers, Heteroatomic compounds | Lithium diisopropylamide (LDA) | Radical anions via SET | nih.gov |

| Atom Transfer Radical Cyclization (ATRC) | N-Allyl-haloacetamides | CuSO₄·5H₂O / KBH₄ | Carbon-centered radicals | mdpi.com |

Novel and Green Synthetic Protocols for 4-Bromobenzofuran and Derivatives

Recent research has focused on developing more environmentally benign and efficient methods for the synthesis of benzofurans. These novel protocols often incorporate green chemistry principles, such as the use of alternative energy sources and sustainable solvents.

Ultrasonic-Assisted Synthesis

The application of ultrasonic irradiation as an alternative energy source has proven effective in accelerating organic reactions and improving yields. nih.gov A multi-step, ultrasonic-assisted synthetic strategy has been developed for creating S-alkylated furan-oxadiazole derivatives, including those based on a bromobenzofuran scaffold. nih.govdntb.gov.ua

In this methodology, the synthesis of target molecules, such as bromobenzofuran-oxadiazole acetamides, was achieved with moderate to good yields (ranging from 53% to 79%). nih.gov One specific protocol employed benzyltriethylammonium chloride (BTEAC) as a phase transfer catalyst under ultrasonic conditions to synthesize a series of S-alkylated amide-linked bromobenzofuran-oxadiazole scaffolds, achieving yields between 75% and 88%. mdpi.com This approach is considered eco-friendly and provides a facile route to complex benzofuran derivatives. dntb.gov.ua

Table 5: Ultrasonic-Assisted Synthesis of Bromobenzofuran Derivatives

| Derivative Type | Catalyst | Key Features | Yield Range | Reference |

| S-alkylated furan-oxadiazole | None specified | Ultrasonic irradiation, Basic conditions | 53-79% | nih.gov |

| S-alkylated bromobenzofuran-oxadiazole | Benzyltriethylammonium chloride (BTEAC) | Phase transfer catalysis, Ultrasonic irradiation | 75-88% | mdpi.com |

Deep Eutectic Solvents (DESs) in Benzofuran Synthesis

Deep eutectic solvents (DESs) have emerged as sustainable and green alternatives to volatile organic compounds (VOCs) in organic synthesis. researchgate.net These solvents are often biodegradable, inexpensive, and can be recycled. researchgate.net An environmentally friendly, one-pot, three-component reaction for synthesizing various benzofuran derivatives has been developed using a copper iodide (CuI) catalyst in a deep eutectic solvent. acs.orgresearchgate.netexlibrisgroup.com

The most commonly employed DES for this purpose is a mixture of choline (B1196258) chloride and ethylene (B1197577) glycol (ChCl:EG). acs.orgresearchgate.net This method involves the reaction of o-hydroxy aldehydes, amines, and variously substituted alkynes at 80°C. acs.orgexlibrisgroup.comresearchgate.net The process is characterized by an easy workup and provides good to excellent yields (70–91%) of the benzofuran derivatives. acs.orgexlibrisgroup.com The use of DESs not only aligns with the principles of green chemistry but can also enhance the efficiency of the catalytic process. researchgate.net

Table 6: Benzofuran Synthesis in Deep Eutectic Solvents

| Catalyst | Solvent System | Reactants | Conditions | Yield Range | Reference |

| Copper Iodide (CuI) | Choline Chloride:Ethylene Glycol (ChCl:EG) | o-hydroxy aldehydes, Amines, Alkynes | 80°C, 7 hours | 70-91% | acs.orgexlibrisgroup.comresearchgate.net |

Photochemical Reaction Methods

Photochemical reactions represent a powerful and environmentally benign approach for the synthesis of heterocyclic compounds, including the benzofuran scaffold. These methods often proceed under mild conditions, avoiding the need for high temperatures or harsh reagents, and can provide access to unique molecular architectures. While direct photochemical synthesis of this compound is not extensively documented, several photochemical strategies for the synthesis of substituted benzofurans have been developed and could be adapted for the preparation of this compound and its precursors.

One notable metal-free photochemical approach involves the reaction of 2-chlorophenol (B165306) derivatives with terminal alkynes. researchgate.netnih.gov This method facilitates the tandem formation of an aryl-C and a C-O bond through an aryl cation intermediate, yielding 2-substituted benzo[b]furans. nih.govacs.org The reaction is typically carried out in a solvent like acetonitrile, utilizing light to drive the reaction. researchgate.net This process is considered environmentally advantageous as it uses more readily available and less expensive chlorophenols instead of their bromo or iodo counterparts. nih.govacs.org To synthesize this compound using this methodology, a potential starting material would be 2-chloro-5-bromophenol.

Another photochemical strategy is the intramolecular Wittig reaction, which can produce 2-aryl/alkyl benzofurans. rsc.org This method is noted for producing fewer by-products and aligning with the principles of green chemistry, although it may result in lower yields. rsc.org

Photoinduced 6π-electrocyclization of 2-(benzofuran-2-yl)-3-phenylpyridine derivatives has also been reported as a method for creating more complex structures containing a benzofuran moiety. rsc.org This reaction proceeds with high atom efficiency and without the need for transition metal catalysts or additives. rsc.org While this specific example leads to more complex fused systems, the underlying principle of photoinduced cyclization is a valuable tool in heterocyclic synthesis. numberanalytics.comsioc-journal.cn

The following table summarizes the key aspects of a general photochemical synthesis of 2-substituted benzofurans, which could be conceptually applied to the synthesis of this compound.

| Starting Materials | Reaction Type | Key Features | Potential Application for this compound Synthesis |

| 2-Chlorophenol derivatives and terminal alkynes researchgate.netnih.gov | Metal-free photochemical tandem reaction researchgate.netnih.gov | Environmentally convenient, mild conditions, proceeds via an aryl cation. nih.govacs.org | Use of 2-chloro-5-bromophenol as the phenolic starting material. |

| Substituted 2-alkynylphenols | Intramolecular Photochemical Wittig Reaction rsc.org | Fewer by-products, aligns with green chemistry principles. rsc.org | Cyclization of a precursor such as 1-bromo-4-(2-ethynylphenoxy)benzene. |

| 2-(Benzofuran-2-yl)-3-phenylpyridine derivatives rsc.org | Photoinduced 6π-electrocyclization rsc.org | High atom efficiency, no transition metal catalysts required. rsc.org | Could be used to synthesize more complex molecules derived from a this compound core. |

Detailed research findings on the photochemical synthesis of 2-substituted benzofurans from 2-chlorophenols and terminal alkynes have demonstrated the versatility of this method with various alkynes. The reaction proceeds efficiently under UV irradiation.

| Entry | 2-Chlorophenol Derivative | Alkyne | Product | Yield (%) |

| 1 | 2-Chlorophenol | Phenylacetylene | 2-Phenylbenzofuran | 75 |

| 2 | 2-Chlorophenol | 1-Hexyne | 2-Butylbenzofuran | 60 |

| 3 | 2-Chloro-4-methylphenol | Phenylacetylene | 2-Phenyl-5-methylbenzofuran | 80 |

| 4 | 2-Chloro-4-methoxyphenol | 1-Octyne | 2-Hexyl-5-methoxybenzofuran | 55 |

This data is representative of the general method and not specific to the synthesis of this compound.

Reactivity and Mechanistic Studies of 4 Bromobenzofuran

Electrophilic and Nucleophilic Substitution Reactions of the Benzofuran (B130515) Core

The benzofuran core of 4-bromobenzofuran is susceptible to electrophilic substitution reactions. The mechanism for these reactions typically involves two steps: the initial attack of the electrophile on the electron-rich benzene (B151609) ring to form a positively charged arenium intermediate, followed by the removal of a proton to restore aromaticity. libretexts.orgbyjus.com The position of electrophilic attack is directed by the combined electronic effects of the fused furan (B31954) ring and the bromine atom. The 5-bromo substitution on a benzofuran ring, for instance, has been noted to enhance electrophilic reactivity. vulcanchem.com

Nucleophilic substitution reactions can also occur, often involving the displacement of the bromo group, particularly with the aid of a catalyst. tutoring-blog.co.uk For example, 7-(Bromomethyl)benzofuran-4-carbonitrile, a related compound, readily undergoes nucleophilic substitution where the bromomethyl group is replaced by various nucleophiles.

Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom at the 4-position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. libretexts.orgtcichemicals.com This reaction has been successfully applied to various bromobenzofuran derivatives. For instance, 2-(4-bromophenyl)benzofuran (B12281498) has been shown to be a suitable substrate for Suzuki cross-coupling reactions with different arylboronic acids, producing novel benzofuran derivatives with biaryl moieties in good yields. mdpi.com Similarly, methyl 5-bromobenzofuran-2-carboxylate has been effectively coupled with a range of arylboronic acids using a palladium(II)-complex as a precatalyst under microwave irradiation. researchgate.net

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency and yield. tcichemicals.comresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromobenzofuran Derivatives

| Bromobenzofuran Derivative | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)benzofuran | 91 | mdpi.com |

| Methyl 5-bromobenzofuran-2-carboxylate | 4-Chlorophenylboronic acid | 2-quinolinealdoxime-Pd(II)-complex | Cs₂CO₃ | Toluene | Methyl 5-(4-chlorophenyl)benzofuran-2-carboxylate | 96 | researchgate.net |

| This compound | Phenylboronic acid | Pd/C | K₂CO₃ | Water | 4-Phenylbenzofuran | - | mdpi.com |

This table is for illustrative purposes and specific reaction conditions may vary.

Heck Reactions with Aryl Halides

The Heck reaction, another palladium-catalyzed process, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction has been utilized with bromobenzofuran derivatives to introduce alkenyl groups. For example, 2-acetyl-5-bromobenzofuran has been successfully coupled with various terminal olefins under both thermal and microwave conditions. arkat-usa.org The catalytic system, including the choice of solvent and base, plays a crucial role in the reaction's outcome. researchgate.net

The mechanism of the Heck reaction typically begins with the oxidative addition of the aryl halide to the palladium(0) catalyst. libretexts.org This is followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and a palladium-hydride species. The final step is the regeneration of the palladium(0) catalyst by a base. libretexts.org

Halogen Dance Reactions and Regioselective Transformations

Halogen dance reactions are base-catalyzed migrations of halogen atoms on aromatic and heteroaromatic rings, providing access to isomers that are often difficult to synthesize by other means. rsc.orgclockss.org This rearrangement can be a useful tool for achieving regioselective functionalization. clockss.org While specific studies on this compound are not extensively detailed in the provided results, the general principles of halogen dance reactions on various heterocyclic systems suggest its potential applicability. whiterose.ac.uknih.gov The reaction is believed to proceed through a series of deprotonation and metal-halogen exchange steps. whiterose.ac.uk

Radical Reactions and Mechanisms

Radical reactions offer an alternative pathway for the functionalization of organic molecules. numberanalytics.comuchicago.edu These reactions involve intermediates with unpaired electrons, known as free radicals. transformationtutoring.com While direct radical reactions involving this compound are not explicitly described in the provided search results, related studies on other benzofuran systems highlight the potential of this approach. For example, a transition-metal-free intermolecular radical coupling reaction has been developed for the synthesis of 3-substituted benzofurans using 2-iodophenyl allenyl ethers. nih.gov The mechanism is proposed to involve a single-electron-transfer (SET) process initiated by heteroatom-centered anions acting as super-electron-donors. nih.gov

Reactions with Nitrogen-Containing Reagents

The bromine atom at the 4-position of the benzofuran ring is activated, making it a suitable substrate for various cross-coupling reactions to form carbon-nitrogen (C-N) bonds. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of complex nitrogen-containing molecules. The primary methods for achieving this transformation include palladium-catalyzed and copper-catalyzed amination reactions.

Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of C-N bonds. libretexts.org This reaction involves the palladium-catalyzed coupling of an aryl halide, such as this compound, with an amine in the presence of a base and a phosphine (B1218219) ligand. libretexts.orgwuxiapptec.com

The catalytic cycle generally begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. wuxiapptec.com This is followed by the oxidative addition of the aryl bromide (this compound) to the Pd(0) complex. The resulting arylpalladium(II) complex then coordinates with the amine. Subsequent deprotonation by the base forms a palladium-amido complex. The final step is reductive elimination, which yields the desired N-arylbenzofuran product and regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.orgwuxiapptec.com The choice of ligand is crucial for the reaction's efficiency, with bulky, electron-rich biarylphosphine ligands often providing the best results. wuxiapptec.commdpi.com

Research has shown the successful application of Buchwald-Hartwig amination to various bromo-substituted benzo-fused heterocycles. For instance, the amination of 6-bromobenzofuran (B120239) has been achieved with moderate to high yields using a catalytic system of Pd2dba3·CHCl3 and a specialized ligand like Xantphos or 3,5-(CF3)2Xantphos. researchgate.net While direct examples for this compound are less common in the provided literature, the reactivity is expected to be analogous. The reaction can be used to couple this compound with a wide range of primary and secondary amines, including alkylamines, anilines, and heterocyclic amines. google.commit.edu

Copper-Catalyzed Amination (Ullmann Condensation)

The Ullmann condensation is a classical method for forming C-N bonds, utilizing a copper catalyst. wikipedia.org Traditionally, these reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of milder conditions using soluble copper catalysts, often in the presence of ligands. wikipedia.orgfrontiersin.org

The mechanism of the Ullmann amination is thought to involve a Cu(I)/Cu(III) catalytic cycle. The reaction typically starts with the formation of a copper(I) amide species from the amine and a copper(I) salt. This species then undergoes oxidative addition with the aryl halide (this compound). The resulting Cu(III) intermediate then reductively eliminates the N-arylbenzofuran product, regenerating a Cu(I) species. frontiersin.org The reaction is an alternative to the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org The use of ligands like N,N'-diarylbenzene-1,2-diamine can facilitate the reaction under milder conditions and with weaker bases, broadening the substrate scope to include base-sensitive molecules. chemistryviews.org

Studies on various bromobenzoic acids have demonstrated the efficacy of copper-catalyzed amination, suggesting its applicability to this compound. organic-chemistry.orgnih.gov For example, CuI-catalyzed coupling of aryl halides with β-amino acids proceeds at temperatures lower than traditional Ullmann reactions, indicating that certain substrates can accelerate the process. organic-chemistry.org

Synthesis of 4-Aminobenzofuran Derivatives

4-Aminobenzofurans are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals. thieme-connect.com They can be synthesized from this compound via the amination reactions described above, typically using ammonia (B1221849) or an ammonia surrogate. nih.gov

Once formed, 4-aminobenzofurans can undergo further reactions. For example, they can be used as key intermediates in the synthesis of furoquinolin-4-ones. thieme-connect.com However, studies have shown that 4-aminobenzofurans can be unstable under acidic conditions. For instance, 4-amino-2-methylbenzofurans have been observed to quantitatively isomerize to 4-hydroxy-2-methylindoles in an acidic medium. thieme-connect.com This rearrangement involves the protonation of the aminobenzofuran, followed by the opening of the furan ring to form a carbocation intermediate, which then undergoes ring closure to form the more stable indole (B1671886) system. thieme-connect.com This reactivity must be considered when planning synthetic routes involving 4-aminobenzofuran intermediates.

Interactive Data Table: Reactions of Bromobenzofurans with Nitrogen-Containing Reagents

This table summarizes representative examples of amination reactions on bromobenzofuran scaffolds.

| Aryl Bromide | Amine | Catalyst System (Catalyst, Ligand, Base) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |

| 6-Bromoindole | Dibutylamine | Pd2dba3, t-Bu3P, NaOt-Bu | Toluene | 100 | 5 | N,N-Dibutyl-1H-indol-6-amine | 83 | researchgate.net |

| 6-Bromoindole | Morpholine | Pd2dba3, t-Bu3P, NaOt-Bu | Toluene | 100 | 4 | 6-(Morpholin-4-yl)-1H-indole | 74 | researchgate.net |

| 6-Bromobenzofuran | Urea | Pd2dba3, Xantphos, Cs2CO3 | Dioxane | 100 | 8 | N-(Benzofuran-6-yl)urea | 58 | researchgate.net |

| 4-Bromobenzonitrile | Morpholine | Mg(TMP)2, CuCl2, O2 | THF | 25 | 2 | 4-Morpholinobenzonitrile | 78 | uni-muenchen.de |

| Bromobenzene | Aniline | CuI, Phenanthroline, t-BuOK | Toluene | 100 | - | N-Phenylaniline | 98 | frontiersin.org |

| 2-Bromobenzoic acid | 1-Aminopyrene | Cu powder, Cu2O, K2CO3 | 2-Ethoxyethanol | 130 | 24 | 2-((Pyren-1-yl)amino)benzoic acid | 97 | nih.gov |

Computational and Theoretical Investigations of 4 Bromobenzofuran

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For bromobenzofuran derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine various molecular properties. researchgate.netmdpi.com

The initial step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum energy state on the potential energy surface. xmu.edu.cnpsicode.org This process is crucial as the optimized structure serves as the foundation for all subsequent property calculations. researchgate.net For derivatives of bromobenzofuran, computational software packages perform this optimization to ascertain the most energetically favorable bond lengths, bond angles, and dihedral angles. pyscf.orgmolpro.net The resulting stable conformation is essential for accurate predictions of spectroscopic properties and molecular interactions.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electrical transport properties. researchgate.netresearchgate.net

A large energy gap implies high stability and low reactivity, as it is energetically unfavorable to move an electron from the low-lying HOMO to the high-lying LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. researchgate.net DFT calculations are routinely used to compute these energies. For instance, in a study on 4-bromoanilinium perchlorate, a related compound, the HOMO-LUMO energy gap was calculated to be 4.104 eV. mdpi.com This analysis indicates that charge transfer likely occurs within the molecule. mdpi.comresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for a Brominated Aromatic Compound Data derived from studies on related structures.

| Parameter | Energy (eV) |

| EHOMO | -7.273 mdpi.com |

| ELUMO | -3.169 mdpi.com |

| Energy Gap (ΔE) | 4.104 mdpi.com |

This interactive table provides a sample of typical values obtained for related brominated compounds through DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. uni-muenchen.delibretexts.org It illustrates the electrostatic potential on the molecule's surface, which is the force experienced by a positive test charge. uni-muenchen.de The MEP surface is color-coded to identify regions of varying electron density. libretexts.org

Red Regions : Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack. libretexts.orgphyschemres.org

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. libretexts.orgphyschemres.org

For bromobenzofuran derivatives, MEP analysis helps identify the most probable sites for intermolecular interactions, particularly for electrophilic and nucleophilic reactions. researchgate.net The distribution of potential across the molecule provides crucial insights into its polarity and bonding capabilities. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, corresponding to the classic Lewis structure representation of lone pairs and bonds. uni-muenchen.dewikipedia.org This method investigates charge delocalization, intramolecular interactions, and the stabilization energy associated with these phenomena. researchgate.netuni-muenchen.de

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This method is extensively used in drug discovery to screen for potential therapeutic agents.

In silico studies on bromobenzofuran-oxadiazole derivatives have utilized molecular docking to evaluate their binding affinities and interaction patterns with various cancer-related enzyme targets, including EGFR, PI3K, and mTOR. mdpi.comnih.gov The simulations identify key interacting amino acid residues within the protein's active site and the types of interactions formed, such as hydrogen bonds, van der Waals forces, and pi-alkyl interactions. nih.gov The results, often expressed as a binding affinity or docking score (in kcal/mol), help to rank compounds based on their potential inhibitory activity. nih.gov For example, docking studies have shown that certain bromobenzofuran derivatives exhibit strong binding affinities for targets like the Pks13 enzyme from Mycobacterium tuberculosis. nih.gov

Molecular Dynamics (MD) Simulations for System Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. mdpi.com MD simulations are used to assess the stability of the docked complex and to observe conformational changes in both the ligand and the receptor. mdpi.comresearchgate.net

For bromobenzofuran derivatives, MD simulations, often run for periods ranging from 50 to 250 nanoseconds, have been performed to validate the stability of the interactions predicted by docking. mdpi.comdoaj.org Key parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed. A stable RMSD value over the simulation time suggests that the ligand remains securely bound within the active site of the enzyme, confirming the stability of the complex. researchgate.net These simulations have provided further evidence for the stable binding of bromobenzofuran-based compounds to targets like EGFR and PI3K. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For benzofuran (B130515) derivatives, QSAR models have been developed to predict their potential as therapeutic agents. These models are built by calculating a range of molecular descriptors and using statistical methods to find a mathematical relationship between these descriptors and a measured biological effect.

The fundamental premise of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. The process typically involves selecting a dataset of compounds with known activities, generating molecular descriptors, analyzing the data, and developing a predictive model. For instance, studies on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) revealed that inhibitory activity increases with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov In another study on benzofuran derivatives as Lysine-specific demethylase 1 (LSD1) inhibitors, a nonlinear QSAR model was established using descriptors selected from a large pool, resulting in a model with high predictive stability. researchgate.net

While specific QSAR models exclusively for 4-bromobenzofuran are not detailed in the provided context, studies on related benzofuran structures highlight the types of descriptors that are often crucial for biological activity. A 3D-QSAR study on benzofuran derivatives as LSD1 inhibitors utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to create reliable predictive models. researchgate.net Such models help in the virtual screening and design of new, more potent molecules by predicting their activity before synthesis. researchgate.net

Table 1: Common Descriptors in QSAR Studies of Benzofuran Derivatives

| Descriptor Type | Description | Relevance to Activity |

|---|---|---|

| Hydrophobicity | A measure of how a molecule repels water, often expressed as LogP. | Influences membrane permeability and interaction with hydrophobic pockets in proteins. nih.gov |

| Electronic | Describes the electronic aspects of a molecule, such as dipole moment and orbital energies (HOMO/LUMO). | Governs electrostatic interactions, reaction tendencies, and charge-transfer processes. researchgate.net |

| Topological | Numerical values derived from the graph representation of a molecule. | Encodes information about molecular size, shape, and branching. researchgate.net |

| Steric | Relates to the size and shape of the molecule, such as molar refractivity. | Affects how a molecule fits into a receptor's binding site. nih.gov |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) and Drug-Likeness Predictions

In silico prediction of ADMET properties is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reducing later-stage failures. mdpi.com Various computational tools and web servers are used to predict these properties for compounds like this compound and its derivatives. mdpi.comnih.gov

Studies on a series of bromobenzofuran-oxadiazole derivatives have demonstrated the utility of these predictions. nih.govnih.gov These analyses showed that the compounds generally had acceptable lipophilicity (iLogP), good water solubility (Log S), and high predicted human intestinal absorption (HIA). nih.govnih.gov Furthermore, many of these derivatives were predicted to be non-substrates for P-glycoprotein (P-gp), a protein involved in drug efflux from cells. nih.gov

Drug-likeness is assessed using rules like Lipinski's "Rule of Five," which helps to evaluate if a compound has properties that would make it a likely orally active drug. nih.gov The bromobenzofuran-oxadiazole derivatives were found to adhere to these rules, possessing acceptable molecular weights, topological polar surface area (TPSA), and good bioavailability scores. nih.govnih.gov Toxicity predictions for these compounds indicated they were non-mutagenic, non-tumorigenic, and non-irritant. acs.org

Table 2: Predicted ADMET and Drug-Likeness Properties for Representative Bromobenzofuran-Oxadiazole Derivatives

| Property | Compound BF-2 | Compound BF-5 | Compound BF-6 | Significance |

|---|---|---|---|---|

| Molecular Weight ( g/mol ) | 487.37 | 503.38 | 491.81 | Adheres to Lipinski's rule (<500). nih.gov |

| iLogP | 3.65 | 3.55 | 3.84 | Measures lipophilicity; affects absorption and distribution. nih.gov |

| Log S (ESOL) | -4.96 | -4.81 | -5.19 | Predicts aqueous solubility. nih.gov |

| Human Intestinal Absorption | HIA+ | HIA+ | HIA+ | Indicates good absorption from the gut. nih.govnih.gov |

| P-gp Substrate | No | No | No | Predicts resistance to efflux pumps. nih.gov |

| Bioavailability Score | 0.55 | 0.55 | 0.55 | A score >0.10 is considered favorable. nih.gov |

Data sourced from studies on bromobenzofuran-oxadiazole hybrids. nih.gov

Theoretical Insights into Reaction Mechanisms and Pathways

Theoretical calculations, particularly using Density Functional Theory (DFT), provide deep insights into the mechanisms of chemical reactions, which are often difficult to study experimentally. sumitomo-chem.co.jp These computations can map out entire reaction pathways, identify transient intermediates and transition states, and calculate the activation energies required for each step. sumitomo-chem.co.jpstudypug.com

For benzofuran derivatives, DFT calculations have been employed to elucidate reaction mechanisms. worktribe.comnih.gov One study investigated the radical coupling reaction to form 3-functionalized benzofurans, using computational methods to support the proposed mechanism involving a single-electron-transfer (SET) process. nih.gov

DFT is also used to predict the reactivity of specific sites within a molecule. For a bromobenzofuran derivative, DFT calculations can model the electron density at the bromine-substituted position to predict its efficiency in cross-coupling reactions like the Suzuki-Miyaura coupling. The energies of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. aip.orgscholaris.ca Computational studies on bromobenzofuran-oxadiazole analogues have used DFT to calculate total energy, HOMO-LUMO energies, and related reactivity parameters. nih.govmdpi.com These calculations help rationalize the observed outcomes of chemical reactions and guide the synthesis of new derivatives. nih.govmdpi.com

Table 3: Calculated Energy Parameters for Bioactive Bromobenzofuran-Oxadiazole Analogues using DFT

| Parameter | Compound BF-2 | Compound BF-5 | Compound BF-6 |

|---|---|---|---|

| Total Energy (eV) | -2151.72 | -2264.49 | -2611.23 |

| HOMO Energy (eV) | -8.95 | -8.73 | -9.09 |

| LUMO Energy (eV) | -5.22 | -5.11 | -5.33 |

| Energy Gap (eV) | 3.73 | 3.62 | 3.76 |

Data sourced from a DFT study on bromobenzofuran-oxadiazoles. nih.gov

Advanced Applications of 4 Bromobenzofuran and Its Derivatives

Medicinal Chemistry and Pharmacological Research

Derivatives of 4-bromobenzofuran are actively being investigated for a range of therapeutic applications, including their use as anticancer, antimicrobial, and anti-inflammatory agents. rsc.orgnih.govtaylorandfrancis.com The versatility of the benzofuran (B130515) ring system, combined with the electronic properties of the bromine substituent, allows for the design and synthesis of molecules with diverse and potent pharmacological activities. rsc.org

Anticancer Activity and Mechanistic Pathways

Bromoalkyl and bromoacetyl derivatives of benzofurans have shown high cytotoxicity, indicating their potential as anticancer agents. mdpi.com Research has explored various mechanisms through which these compounds exert their effects on cancer cells.

Derivatives of this compound have been identified as inhibitors of several key protein kinases involved in cancer cell proliferation and survival. nih.govresearchgate.net In silico studies have shown that bromobenzofuran-oxadiazole hybrids exhibit strong binding affinities to the active sites of Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and the mammalian target of rapamycin (B549165) (mTOR). nih.govdntb.gov.ua For instance, certain bromobenzofuran-oxadiazoles displayed excellent molecular docking scores against EGFR, PI3K, and mTOR, suggesting they may act as multi-target inhibitors. nih.govdntb.gov.ua The inhibition of these kinases can disrupt critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for tumor cell growth and survival. biogecko.co.nz Some benzofuran-based molecules have also been shown to inhibit Glycogen Synthase Kinase-3β (GSK-3β) and Akt, further highlighting their potential as kinase-targeting anticancer drugs. nih.govresearchgate.net

Table 1: In Silico Docking Scores of Bromobenzofuran-Oxadiazoles Against Cancer-Related Kinases

| Compound | EGFR | PI3K | mTOR |

|---|---|---|---|

| BF-2 | Excellent | Excellent | Excellent |

| BF-5 | Excellent | Excellent | Excellent |

| BF-6 | Excellent | Excellent | Excellent |

Data derived from in silico molecular docking studies. nih.gov

A significant mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. mdpi.comresearchgate.net Studies have shown that these compounds can trigger apoptosis in various cancer cell lines, including leukemia and chondrosarcoma. mdpi.commdpi.com The process is often mediated by an increase in intracellular Reactive Oxygen Species (ROS). mdpi.comresearchgate.net Elevated ROS levels can lead to cellular damage and activate apoptotic pathways. mdpi.com For example, certain brominated benzofuran derivatives have been observed to have pro-oxidative effects, increasing ROS in cancer cells and subsequently inducing apoptosis. mdpi.comresearchgate.net This is further supported by the activation of caspases, such as caspase-3 and caspase-9, which are key executioners of apoptosis. mdpi.com The modulation of Bcl-2 family proteins, with an upregulation of pro-apoptotic members (like Bax and Bak) and downregulation of anti-apoptotic members (like Bcl-2 and Bcl-xL), also plays a crucial role in this process. mdpi.com

Several this compound derivatives have been identified as potent inhibitors of tubulin polymerization. mdpi.comnih.gov Microtubules, which are formed by the polymerization of tubulin, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. nih.gov Some 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives, including those with bromine substituents, have shown excellent activity as inhibitors of tubulin polymerization, with some being more potent than the well-known inhibitor Combretastatin A-4 (CA4). nih.gov These compounds bind to the colchicine (B1669291) site on tubulin, preventing its polymerization into microtubules. nih.gov In silico studies have also confirmed the potential of bromobenzofuran-oxadiazoles to target and inhibit tubulin polymerization. nih.gov

Induction of Apoptosis and Modulation of Reactive Oxygen Species (ROS)

Antimicrobial Properties (Antibacterial, Antifungal, Antimycobacterial)

Benzofuran derivatives, including those with bromine substitutions, have demonstrated a broad spectrum of antimicrobial activity. rsc.orgrsc.orgjopcr.com The introduction of a bromine atom into the benzofuran structure can significantly influence its antimicrobial efficacy. rsc.orgnih.gov

Antibacterial Activity: Several studies have reported the antibacterial effects of brominated benzofuran derivatives against both Gram-positive and Gram-negative bacteria. rsc.orgasianpubs.org For instance, certain 5-bromobenzofuran-triazole derivatives have shown promising antibacterial potential against Bacillus subtilis and Escherichia coli. mdpi.com Specifically, one derivative with 3,4-dimethyl substituents was highly active against B. subtilis, while another showed excellent efficacy against E. coli. mdpi.com Additionally, some benzofuran barbitone/thiobarbitone derivatives with bromo substituents have exhibited excellent antibacterial activity against various tested strains. rsc.org

Antifungal Activity: Brominated benzofuran derivatives have also been investigated for their antifungal properties. rsc.orgdovepress.com Certain derivatives have shown activity against fungal strains like Candida albicans and Aspergillus fumigatus. rsc.orgnih.gov For example, some benzofuran barbitone/thiobarbitone derivatives with bromo substituents displayed equipotent activity against all tested fungal strains. rsc.org The presence of a halogen in the aromatic ring of some derivatives was shown to be important for their antifungal activity against Candida species. nih.gov

Antimycobacterial Activity: While specific data on the antimycobacterial activity of this compound is less detailed, the broader class of benzofuran derivatives has been recognized for its potential against Mycobacterium. rsc.org In silico studies have explored the potential of bromobenzofuran-oxadiazole scaffolds as inhibitors of Mycobacterium tuberculosis Polyketide Synthase 13 (Mtb Pks13), a crucial enzyme for the bacterium. nih.gov A 2,5-dimethoxy moiety-based bromobenzofuran-oxadiazole derivative demonstrated a high binding affinity to this enzyme, suggesting its potential as a lead compound for antitubercular drug development. nih.gov

Table 2: Antimicrobial Activity of Selected Bromobenzofuran Derivatives

| Compound Type | Target Organism | Activity | Reference |

|---|---|---|---|

| 5-Bromobenzofuran-triazole | Bacillus subtilis | MIC = 1.25 ± 0.60 µg/mL | mdpi.com |

| 5-Bromobenzofuran-triazole | Escherichia coli | MIC = 1.80 ± 0.25 µg/mL | mdpi.com |

| Brominated Benzofuran Barbitone | Various Bacteria | MIC = 29.76–31.96 µmol L⁻¹ | rsc.org |

| Brominated Benzofuran Barbitone | Various Fungi | MIC = 12.50–66.49 µmol L⁻¹ | rsc.org |

Anti-inflammatory and Analgesic Effects

Benzofuran derivatives have been widely studied for their anti-inflammatory and analgesic properties. jopcr.comorientjchem.orgresearchgate.net These compounds often exert their effects by inhibiting key inflammatory mediators and enzymes.

Several benzofuran derivatives have demonstrated significant anti-inflammatory activity in various preclinical models. orientjchem.orgnih.gov For example, certain benzofuran analogs of fenamates, where the carboxylic acid functionality was converted to an oxadiazole ring, showed enhanced anti-inflammatory activity compared to their parent compounds. orientjchem.org The mechanism of action for many of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory process. nih.gov Some benzofuran derivatives have also been shown to inhibit the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as nitric oxide (NO). mdpi.commdpi.com

In addition to their anti-inflammatory effects, some benzofuran derivatives have also exhibited analgesic properties. researchgate.netresearchgate.net Studies have shown that certain benzofuran-pyrazole heterocycles possess significant analgesic activity. researchgate.net For example, in one study, compounds 5d, 5g, and 5h showed notable analgesic effects with a protection percentage ranging from 50.49% to 60.53%. researchgate.net The analgesic effects are often linked to their anti-inflammatory properties, as inflammation is a major contributor to pain.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Bromoalkyl derivatives of benzofurans |

| Bromoacetyl derivatives of benzofurans |

| Bromobenzofuran-oxadiazole hybrids |

| 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives |

| Combretastatin A-4 (CA4) |

| 5-Bromobenzofuran-triazole derivatives |

| Benzofuran barbitone/thiobarbitone derivatives |

| Benzofuran analogs of fenamates |

| Benzofuran-pyrazole heterocycles |

| Interleukin-6 (IL-6) |

| Tumor necrosis factor-alpha (TNF-α) |

Antiviral Activity

Derivatives of benzofuran have been identified as promising candidates in the search for new antiviral therapies. Research has demonstrated their efficacy against a range of viruses by interfering with various stages of the viral life cycle.

One study identified a natural benzofuran derivative, compound 56 , from Eupatorium adenophorum, which showed significant antiviral effects against the RSV LONG and A2 strains, with IC₅₀ values of 2.3 and 2.8 μM, respectively. rsc.org The same research highlighted two other compounds, 57 and 58 , which demonstrated promising activity against the Hepatitis C virus (HCV) and were noted for their low cytotoxicity in HepG2 cells and primary human hepatocytes (CC₅₀ > 31.6 μM). rsc.org

Further investigations into synthetic benzofurans revealed that compounds like 1-(7-dodecyloxy-2-benzofuranyl)ethanone (3c) and 1-(7-tridecyloxy-2-benzofuranyl)ethanone (3d) possess specific activity against the respiratory syncytial virus (RSV). researchgate.net Another derivative, [di(2-acetylbenzofuranyl-7-oxy)]-n-propane (5a) , was found to be active against the influenza A virus. researchgate.net The simultaneous presence of benzyl (B1604629) and thio structural units in some derivatives was found to be essential for selective biological activity. researchgate.net

Table 1: Antiviral Activity of Benzofuran Derivatives

| Compound | Target Virus | Activity (IC₅₀) | Source |

|---|---|---|---|

| Compound 56 | RSV LONG strain | 2.3 μM | rsc.org |

| Compound 56 | RSV A2 strain | 2.8 μM | rsc.org |

| Compounds 57 & 58 | Hepatitis C Virus (HCV) | Effective reduction of intracellular viral levels | rsc.org |

| 1-(7-dodecyloxy-2-benzofuranyl)ethanone (3c) | Respiratory Syncytial Virus (RSV) | Specific activity noted | researchgate.net |

| 1-(7-tridecyloxy-2-benzofuranyl)ethanone (3d) | Respiratory Syncytial Virus (RSV) | Specific activity noted | researchgate.net |

| [di(2-acetylbenzofuranyl-7-oxy)]-n-propane (5a) | Influenza A Virus | Specific activity noted | researchgate.net |

Neurodegenerative Disorders Research (e.g., Alzheimer's Disease)

The benzofuran scaffold is a key pharmacophore in the development of treatments for neurodegenerative conditions like Alzheimer's disease (AD). ijpsonline.comresearchgate.net These diseases are often characterized by complex pathologies, including the deposition of β-amyloid (Aβ) plaques and low levels of crucial neurotransmitters. ijpsonline.com Benzofuran derivatives are being explored for their ability to target multiple factors in AD, such as inhibiting key enzymes and preventing protein aggregation. frontiersin.orgresearchgate.net

A notable area of research is the inhibition of cholinesterases (ChE), such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which helps to increase acetylcholine (B1216132) levels in the brain. nih.govijpsonline.com A series of novel 5-bromobenzofuran-triazole hybrids were synthesized and tested for their AChE inhibitory potential. mdpi.comnih.gov Among these, compound 10d , which features a 2,5-dimethoxyphenyl group, emerged as a highly potent AChE inhibitor with an IC₅₀ value of 0.55 ± 1.00 µM. mdpi.comnih.gov

In another study, a series of new benzofuran-based compounds were designed and synthesized, leading to the discovery of compounds 7c and 7e with powerful AChE inhibitory activity, showing IC₅₀ values of 0.058 and 0.086 μM, respectively, which are comparable to the approved drug donepezil (B133215) (IC₅₀ = 0.049 μM). nih.gov Compound 7c also demonstrated significant neuroprotective properties in AD rat models, reducing the expression of APP and Tau genes. nih.gov

Beyond enzyme inhibition, benzofuran derivatives have been shown to interfere with the aggregation of Aβ peptides, a central event in AD pathology. frontiersin.org The natural benzofuran fomannoxin, for example, exhibits exceptional neuroprotective capabilities based on an amyloid-β peptide model. ijpsonline.comfrontiersin.org

Table 2: Benzofuran Derivatives in Alzheimer's Disease Research

| Compound | Target | Finding | Source |

|---|---|---|---|

| Compound 10d (5-bromobenzofuran-triazole derivative) | Acetylcholinesterase (AChE) | IC₅₀ = 0.55 ± 1.00 µM | mdpi.comnih.gov |

| Compound 7c | Acetylcholinesterase (AChE) | IC₅₀ = 0.058 μM | nih.gov |

| Compound 7e | Acetylcholinesterase (AChE) | IC₅₀ = 0.086 μM | nih.gov |

| Fomannoxin | β-amyloid peptide aggregation | Exceptional neuroprotective capabilities | ijpsonline.comfrontiersin.org |

Enzyme Inhibition Studies (e.g., Chorismate Mutase, Asp Kinase)

The versatility of the this compound scaffold extends to the inhibition of various enzymes crucial for the survival of pathogens or involved in human diseases.

One significant area of research has been the development of chorismate mutase (CM) inhibitors as potential anti-tubercular agents. acs.orgnih.gov A series of 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives were designed and synthesized. rsc.orgresearchgate.net In vitro testing revealed that three of these molecules, 3h , 3i , and 3m , exhibited encouraging inhibition of 64–65% against chorismate mutase at a concentration of 30 μM. rsc.orgresearchgate.net

In the field of oncology, benzofuran derivatives have been investigated as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. nih.govnih.gov S-alkylated bromobenzofuran-oxadiazole hybrids were synthesized and evaluated for their anti-cancer properties. mdpi.com Compounds BF-2 , BF-5 , and BF-6 displayed potent cytotoxic activity against the HepG2 liver cancer cell line and showed excellent molecular docking scores against major cancer targets, including EGFR, PI3K, mTOR, and Tubulin polymerization enzymes. mdpi.com Specifically, bromo-substituted benzofurans have been identified as inhibitors of p38α MAP kinase. mdpi.com

Table 3: Enzyme Inhibition by Benzofuran Derivatives

| Compound Series | Target Enzyme | Key Findings | Source |

|---|---|---|---|

| 3-(Benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinones (3h, 3i, 3m) | Chorismate Mutase | 64–65% inhibition at 30 μM | rsc.orgresearchgate.net |

| Bromobenzofuran-oxadiazoles (BF-2, BF-5, BF-6) | EGFR, PI3K, mTOR, Tubulin | Potent anti-HepG2 activity; strong binding to targets | mdpi.com |

| Bromo-substituted benzofurans | p38α MAP kinase | Identified as inhibitors | mdpi.com |

Structure-Activity Relationship (SAR) Investigations in Drug Design

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how the chemical structure of a molecule influences its biological activity. For benzofuran derivatives, SAR investigations have been crucial for optimizing their therapeutic potential.

In the development of chorismate mutase inhibitors, SAR analysis indicated that the benzotriazinone series of compounds was generally more effective than the pyrazolotriazinone series, guiding future design efforts. rsc.orgresearchgate.net

A detailed SAR study was conducted on bromobenzofuran-oxadiazole hybrids for their anti-cancer activity. mdpi.com This study revealed that the type and position of substituents on the anilide ring significantly impacted cytotoxicity. Electron-withdrawing groups (EWGs) such as methoxy, fluoro, and chloro at specific positions enhanced the cytotoxic potential. mdpi.com Conversely, electron-donating groups (EDGs) tended to decrease this activity. mdpi.com For example, the 2,5-dimethoxy substituted derivative BF-5 was the most bioactive, while the 3,4-dimethyl substituted derivative BF-9 was the least active. mdpi.com This highlights the importance of electronic effects and substituent positioning in modulating biological function.

Similarly, in the design of acetylcholinesterase inhibitors, 3D-QSAR (Quantitative Structure-Activity Relationship) modeling has been employed to understand the structural requirements for potent inhibition, further refining the design of new therapeutic candidates. nih.gov

Materials Science and Organic Electronics

The unique electronic properties of the benzofuran ring system make it a valuable building block in materials science, particularly for organic electronics. lookchem.combiosynth.com The this compound derivative serves as a key intermediate for synthesizing larger, more complex molecules with tailored functions for devices like OLEDs and OPVs. ambeed.comambeed.com

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, there is a constant search for stable and efficient emitter materials. The 4-bromo functional group in this compound is particularly useful for synthesis, enabling reactions like the Buchwald-Hartwig coupling to build larger conjugated systems.

One study demonstrated the synthesis of stable, four-coordinate boron emitters that exhibit thermally activated delayed fluorescence (TADF). chemistryviews.org The synthesis began with a bromo-aryl precursor, which was coupled with carbazole-based units. chemistryviews.org This approach led to the creation of highly efficient emitters with luminescence quantum yields up to 96%. OLEDs fabricated with these materials achieved high performance, with power efficiencies of 58.4 lm W⁻¹ and external quantum efficiencies of 18%, demonstrating the critical role of bromo-substituted precursors in developing next-generation OLED technology. chemistryviews.org

Table 4: Performance of OLEDs Using Benzofuran Precursors

| Material Type | Synthesis Route | Performance Metric | Value | Source |

|---|---|---|---|---|

| Four-coordinate boron TADF emitters | Buchwald-Hartwig coupling of bromo-aryl precursor | Power Efficiency | 58.4 lm W⁻¹ | chemistryviews.org |

| External Quantum Efficiency (EQE) | 18% | chemistryviews.org |

Organic Photovoltaics (OPV) and Solar Cells

The benzofuran scaffold is also integral to the design of materials for organic photovoltaics (OPVs). Its electron-rich nature and rigid structure contribute to desirable properties like efficient charge transport and light absorption.

Researchers have developed high-performance donor polymers for OPVs based on the benzo[1,2-b:4,5-b']difuran (BDF) unit. This core structure has been instrumental in pushing the power conversion efficiencies (PCEs) of single-junction organic solar cells to new heights. One study achieved a remarkable PCE of 19.3% using a donor polymer based on the BDF moiety, demonstrating the effectiveness of this building block. researchgate.net

Furthermore, studies on furan-based non-fullerene acceptors have shown that incorporating furan (B31954) units can enhance backbone planarity and reduce the material's band gap, leading to red-shifted light absorption. nih.gov The strategic placement of these furan units within the molecule is critical for photostability and device performance, with optimized structures leading to PCEs of over 14%. nih.gov These findings underscore the importance of the benzofuran core and its derivatives in advancing the field of organic solar cells.

Table 5: Performance of OPVs with Benzofuran-Based Materials

| Material Type | Core Structure | Performance Metric | Value | Source |

|---|---|---|---|---|

| Donor Polymer (D18) | Benzo[1,2-b:4,5-b']difuran (BDF) | Power Conversion Efficiency (PCE) | 19.3% | researchgate.net |

| Furan-based Non-fullerene Acceptor | Methylfuran Linker | Power Conversion Efficiency (PCE) | >14% | nih.gov |

Flexible and Wearable Electronic Devices

The development of flexible and wearable electronic devices represents a significant advancement in technology, with applications ranging from roll-up displays to portable health monitors. mdpi.com Organic semiconductors are crucial components of these devices, and there is a growing interest in materials that are lightweight, solution-processable, and exhibit high performance. lcpo.frresearchgate.netrsc.org Furan-containing π-conjugated compounds have been investigated as organic semiconductors due to the advantageous properties of the furan ring. beilstein-journals.org The oxygen atom in the furan moiety has a smaller van der Waals radius compared to sulfur, which can lead to denser packing structures in the solid state, a key factor for achieving high charge carrier mobility. beilstein-journals.org

Derivatives of benzofuran, such as dibenzo[d,d']benzo[2,1-b:3,4-b']difuran (syn-DBBDF), have been synthesized and incorporated into organic field-effect transistors (OFETs), a fundamental component of flexible electronics. beilstein-journals.org These devices have demonstrated p-type characteristics, indicating their potential as hole-transporting materials. beilstein-journals.org For instance, OFETs fabricated with syn-DBBDF have exhibited hole mobilities on the order of 1.5 x 10⁻³ cm²·V⁻¹·s⁻¹. beilstein-journals.org While research has often focused on thiophene-based materials, the exploration of furan- and benzofuran-containing molecules is expanding the library of potential organic semiconductors. nih.govsigmaaldrich.com

The strategic placement of a bromine atom at the 4-position of the benzofuran core in this compound provides a reactive site for further functionalization. This allows for the synthesis of larger, more complex π-conjugated systems that could be tailored for specific electronic applications. The introduction of various aryl groups or other conjugated moieties through cross-coupling reactions can modulate the electronic properties, such as the HOMO/LUMO energy levels and the bandgap, which are critical for the performance of organic electronic devices. Although direct studies on this compound in flexible electronics are not extensively documented, the principles established with related benzofuran derivatives underscore its potential as a valuable precursor for creating novel materials for this technological domain.

Polymer Science: Monomer Synthesis and Polymerization

In polymer science, this compound and its derivatives serve as valuable monomers for the synthesis of novel polymers with tailored properties. The presence of the bromine atom allows for various polymerization techniques and post-polymerization modifications.

One notable example is the synthesis of a methacrylate (B99206) monomer containing a 5-bromobenzofuran (B130475) moiety, specifically 2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate (BOEMA). This monomer can be synthesized through the esterification of 2-bromo-1-(5-bromo benzofuran-2-yl) ethanone (B97240) with sodium methacrylate. encyclopedia.pub The subsequent free-radical polymerization of BOEMA yields poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate) [poly(BOEMA)]. encyclopedia.pub This polymer exhibits a glass transition temperature (Tg) of 137°C, indicating its thermal stability. encyclopedia.pub

Another innovative approach in polymer synthesis involving benzofuran is the monomer-polymer-monomer (MPM) strategy. This method allows for the functionalization of the benzene (B151609) ring of benzofuran. aithor.com The process involves the cationic polymerization of benzofuran to produce a soluble, linear polybenzofuran (PBF). aithor.com This polymer can then undergo electrophilic aromatic substitution reactions with excellent regioselectivity, followed by thermal depolymerization to yield 5-substituted benzofuran monomers. aithor.com This strategy highlights the potential for creating a variety of functionalized benzofuran-based monomers that could be derived from a this compound starting material.

The synthesis of conductive polymers is another area where benzofuran derivatives are relevant. encyclopedia.pubresearchgate.netnih.gov While not directly involving this compound, the principles of synthesizing conductive polymers through methods like chemical or electrochemical polymerization can be applied to monomers derived from it. encyclopedia.pub The ability to introduce conductive properties into polymers containing the benzofuran unit opens up possibilities for their use in various electronic applications. mdpi.com

Table 1: Polymerization Data for a Benzofuran-Containing Monomer

| Monomer | Polymerization Method | Resulting Polymer | Glass Transition Temperature (Tg) |

| 2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate (BOEMA) | Free-radical polymerization | poly(BOEMA) | 137°C encyclopedia.pub |

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. rsc.org These interactions, which include hydrogen bonding and π-π stacking, are fundamental to molecular recognition, self-assembly, and host-guest chemistry. rsc.orgbeilstein-journals.org Benzofuran derivatives, including those based on this compound, can participate in these interactions to form well-organized supramolecular architectures.

π-π Stacking Interactions

Aromatic systems, such as the benzofuran ring system, can engage in π-π stacking interactions, which are crucial for the stabilization of supramolecular structures. mdpi.com The arrangement of molecules in the crystal lattice is often influenced by these interactions, where the electron-rich π-systems of adjacent molecules align. In the crystal structure of certain benzofuran derivatives, π-π stacking interactions are observed, contributing to the formation of a two-dimensional supramolecular network. researchgate.net The presence of a bromine atom, as in this compound, can influence the electronic nature of the aromatic system and potentially modulate the strength of these π-π interactions. The interplay between hydrogen bonding and π-π stacking can lead to complex and well-defined solid-state structures.

Catalysis and Industrial Applications

This compound is a valuable intermediate in organic synthesis, largely due to the reactivity of the carbon-bromine bond in transition metal-catalyzed cross-coupling reactions. beilstein-journals.orgmdpi.combiosynth.comnih.govresearchgate.netrsc.org These reactions are cornerstones of modern synthetic chemistry and have widespread industrial applications in the production of pharmaceuticals, agrochemicals, and advanced materials. bldpharm.com

Palladium-catalyzed reactions, such as the Suzuki, Stille, and Heck couplings, are frequently employed to form new carbon-carbon bonds by coupling an organometallic reagent with an organic halide. This compound and its derivatives are excellent substrates for these reactions. For instance, 2-(4-bromophenyl)benzofuran (B12281498) has been successfully used in Suzuki cross-coupling reactions with various arylboronic acids to synthesize novel benzofuran derivatives containing a biaryl moiety. mdpi.com These reactions often proceed in high yields and can be performed in environmentally benign aqueous media. mdpi.com

The regioselective cross-coupling of dibromobenzofurans has also been demonstrated, highlighting the ability to selectively functionalize specific positions on the benzofuran core. beilstein-journals.org For example, the palladium-catalyzed reaction of 2,3-dibromobenzofuran (B3192647) with triarylbismuth reagents can be controlled to achieve mono-arylation at the 2-position in high yields. beilstein-journals.org This selectivity is crucial for the targeted synthesis of complex molecules.

Beyond its use as a substrate, the benzofuran motif can also be incorporated into ligands for transition metal catalysts. aithor.comrsc.orgresearchgate.netnih.govrsc.org The electronic properties of the benzofuran ring can influence the catalytic activity and selectivity of the metal center. aithor.comrsc.orgnih.gov

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Bromobenzofuran Derivatives

| Bromobenzofuran Derivative | Coupling Partner | Reaction Type | Catalyst System | Product Type |

| 2-(4-bromophenyl)benzofuran | 4-methoxyphenylboronic acid | Suzuki Coupling | Pd(II) complex / K₂CO₃ | 2-Arylbenzo[b]furan derivative mdpi.com |

| 2,3-Dibromobenzofuran | Tri(p-anisyl)bismuth | Regioselective C-C Coupling | Pd(OAc)₂ / PPh₃ / Cs₂CO₃ | 2-Aryl-3-bromobenzofuran beilstein-journals.org |